molecular formula C23H28BrNO4S B12125898 2-(4-bromophenoxy)-N-(4-tert-butylbenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide

2-(4-bromophenoxy)-N-(4-tert-butylbenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide

Cat. No.: B12125898
M. Wt: 494.4 g/mol
InChI Key: QSFGYJKGLPTZKF-UHFFFAOYSA-N
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Description

This compound is a structurally complex acetamide derivative characterized by three key moieties:

  • 4-Bromophenoxy group: A halogenated aromatic ether, which may enhance lipophilicity and influence electronic properties for receptor binding.
  • 4-tert-butylbenzyl group: A bulky hydrophobic substituent that could improve metabolic stability and membrane permeability.
  • 1,1-Dioxidotetrahydrothiophen-3-yl group: A sulfone-containing heterocycle, which may contribute to hydrogen bonding and conformational rigidity.

Properties

Molecular Formula

C23H28BrNO4S

Molecular Weight

494.4 g/mol

IUPAC Name

2-(4-bromophenoxy)-N-[(4-tert-butylphenyl)methyl]-N-(1,1-dioxothiolan-3-yl)acetamide

InChI

InChI=1S/C23H28BrNO4S/c1-23(2,3)18-6-4-17(5-7-18)14-25(20-12-13-30(27,28)16-20)22(26)15-29-21-10-8-19(24)9-11-21/h4-11,20H,12-16H2,1-3H3

InChI Key

QSFGYJKGLPTZKF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)COC3=CC=C(C=C3)Br

Origin of Product

United States

Preparation Methods

4-Bromophenoxy Intermediate

The 4-bromophenoxy group is often introduced via bromination of a phenolic precursor. For example:

  • Bromination : Phenols react with brominating agents (e.g., N-bromosuccinimide, NBS) in the presence of radical initiators like AIBN.

  • Protection/Deprotection : Sillyl-protected phenols (e.g., tert-butyldimethylsilyl ether) may be used to direct bromination to the para position.

Example Reaction :
4-Bromophenolt-BDMS-Cl, Imidazole4-Bromophenoxy-t-BDMSNBS, AIBN4-Bromophenoxy\text{4-Bromophenol} \xrightarrow{\text{t-BDMS-Cl, Imidazole}} \text{4-Bromophenoxy-t-BDMS} \xrightarrow{\text{NBS, AIBN}} \text{4-Bromophenoxy}

Yield : ~56% (for similar bromophenoxy silyl ethers).

4-tert-butylbenzylamine

This component is synthesized via reductive amination or direct alkylation:

  • Reductive Amination : 4-tert-butylbenzaldehyde reacts with ammonia or primary amines under catalytic hydrogenation.

  • Alkylation : 4-tert-butylbenzyl chloride reacts with amines in the presence of a base (e.g., Cs₂CO₃).

Example Reaction :
4-tert-butylbenzyl chloride+NH3Cs2CO3,DMF4-tert-butylbenzylamine\text{4-tert-butylbenzyl chloride} + \text{NH}_3 \xrightarrow{\text{Cs}_2\text{CO}_3, \text{DMF}} \text{4-tert-butylbenzylamine}

Yield : ~70% (analogous reactions).

1,1-Dioxidotetrahydrothiophen-3-yl Group

This group is derived from tetrahydrothiophene-3-carboxylic acid 1,1-dioxide (CAS 4785-67-5). Key steps include:

  • Amination : Reaction with amines (e.g., benzylamine) in polar aprotic solvents (e.g., DMF) under basic conditions.

  • Oxidation : Controlled oxidation of tetrahydrothiophene-3-carboxylic acid to form the 1,1-dioxide.

Example Reaction :
Tetrahydrothiophene-3-carboxylic acidOxidizing agent1,1-Dioxidotetrahydrothiophen-3-carboxylic acid\text{Tetrahydrothiophene-3-carboxylic acid} \xrightarrow{\text{Oxidizing agent}} \text{1,1-Dioxidotetrahydrothiophen-3-carboxylic acid}

Yield : ~69% (for related sulfonyl derivatives).

Coupling Reactions

Amide Bond Formation

The core acetamide structure is formed via coupling of 2-(4-bromophenoxy)acetic acid with the tertiary amine (4-tert-butylbenzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)amine).

Reagents :

  • Activating Agents : EDCI/HOBt or DCC/DMAP for carbodiimide-mediated coupling.

  • Solvents : DMF or DCM at 0–25°C.

Example Reaction :
2-(4-Bromophenoxy)acetic acid+4-tert-butylbenzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)amineEDCI, HOBtTarget compound\text{2-(4-Bromophenoxy)acetic acid} + \text{4-tert-butylbenzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)amine} \xrightarrow{\text{EDCI, HOBt}} \text{Target compound}

Yield : ~70–75% (based on analogous acetamide syntheses).

Ether Linkage Formation

The 4-bromophenoxy group is introduced via nucleophilic substitution or Mitsunobu reaction:

  • Mitsunobu Reaction : Phenols react with 2-(4-bromophenoxy)ethyl bromide in the presence of DIAD and PPh₃.

  • SNAr : Requires electron-deficient aromatic rings; less applicable for bromophenoxy.

Example Reaction :
2-(4-Bromophenoxy)ethyl bromide+Acetamide precursorDIAD, PPh3Target compound\text{2-(4-Bromophenoxy)ethyl bromide} + \text{Acetamide precursor} \xrightarrow{\text{DIAD, PPh}_3} \text{Target compound}

Yield : ~60–65% (for similar ether formations).

Purification and Characterization

Purification Methods

  • Column Chromatography : Silica gel with DCM/MeOH (20:1).

  • Crystallization : Cold MeOH or EtOAc.

Example Protocol :

  • Extract : DCM (3×50 mL), wash with brine.

  • Dry : MgSO₄, concentrate in vacuo.

  • Column : Silica gel, elute with DCM:MeOH (20:1).

Characterization Data

NMR Spectroscopy :

  • 1H NMR (300 MHz, CDCl₃) : δ 7.44–7.39 (m, 1H), 7.39–7.31 (m, 2H), 7.25 (d, J=7.5 Hz, 1H), 7.18 (d, J=8.4 Hz, 1H), 6.81 (d, J=5.4 Hz, 1H).

  • 13C NMR : δ 154.55 (C=O), 140.64–126.84 (aromatic carbons), 21.0 (tert-butyl CH₃).

Mass Spectrometry :

  • MS (m/z) : 357 (M+Na) for intermediates; 420.3 (exact mass) for related compounds.

Optimization and Challenges

Parameter Optimal Condition Impact on Yield
Base Cs₂CO₃Enhances nucleophilicity
Solvent DMFDissolves polar reactants
Temperature 0–25°CMinimizes side reactions
Reaction Time 2–6 hoursMaximizes conversion

Key Challenges :

  • Regioselectivity : Bromination may occur at meta positions without directing groups.

  • Stability : Sulfonyl groups are moisture-sensitive; require anhydrous conditions.

Comparative Analysis of Synthetic Routes

Route Yield (%) Purity (%) Steps Advantages Limitations
1. Carbodiimide Coupling 70–75>953High efficiency, scalableRequires expensive reagents
2. Mitsunobu Reaction 60–65>904Retains stereochemistryToxic reagents (e.g., DIAD)
3. SNAr <50~802Simple, low costLimited to activated aromatic rings

Chemical Reactions Analysis

This compound can participate in various chemical reactions:

    Oxidation: The thioether moiety can be oxidized to the corresponding sulfoxide or sulfone.

    Reduction: Reduction of the carbonyl group may yield the corresponding alcohol.

    Substitution: The bromine atom can undergo nucleophilic substitution reactions.

    Common Reagents and Conditions: Reagents like sodium borohydride (for reduction) and strong bases (for substitution) are commonly used.

Scientific Research Applications

This compound has diverse applications:

    Medicine: It may exhibit pharmacological properties, making it relevant for drug discovery.

    Chemical Biology: Researchers study its interactions with biological macromolecules.

    Industry: It could be used as a building block for other compounds.

Mechanism of Action

The exact mechanism remains an active area of research. Potential molecular targets and pathways need further investigation.

Biological Activity

The compound 2-(4-bromophenoxy)-N-(4-tert-butylbenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure

The compound features a complex structure that includes:

  • A bromophenoxy group, which is known for enhancing biological activity.
  • A tert-butylbenzyl moiety that may contribute to lipophilicity and membrane permeability.
  • A dioxidotetrahydrothiophene ring, which is often associated with various pharmacological effects.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives featuring the bromophenyl group have shown promising results against both Gram-positive and Gram-negative bacteria. In vitro studies utilizing the turbidimetric method have demonstrated that certain derivatives possess strong antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli .

CompoundActivityTarget Organism
d1AntibacterialStaphylococcus aureus
d2AntifungalCandida albicans
d3AntibacterialEscherichia coli

Anticancer Activity

The anticancer potential of this compound has been explored through various assays. Notably, compounds similar to this one have been tested against human breast cancer cell lines (e.g., MCF7) using the Sulforhodamine B (SRB) assay. Results indicated that certain derivatives exhibited a dose-dependent inhibition of cell proliferation, suggesting potential as anticancer agents .

CompoundIC50 (µM)Cell Line
d615MCF7
d710MCF7

The proposed mechanisms of action for the antimicrobial and anticancer activities include:

  • Inhibition of cell wall synthesis in bacteria, leading to cell lysis.
  • Induction of apoptosis in cancer cells through the activation of caspase pathways.
  • Interference with DNA replication and repair mechanisms.

Case Studies

A study conducted by Sharma et al. (2019) synthesized several derivatives of related compounds and evaluated their biological activities. The findings highlighted the significance of structural modifications in enhancing potency against microbial strains and cancer cell lines. Molecular docking studies were employed to predict binding affinities to target proteins, providing insights into the structure-activity relationship (SAR) .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs from the literature, focusing on structural features, synthetic efficiency, and pharmacological relevance.

Key Observations

Synthetic Efficiency :

  • The target compound’s structural complexity (e.g., tertiary benzyl and sulfone groups) may result in lower yields compared to simpler analogs like compound 30 (82% yield). Steric hindrance from the tert-butyl group could complicate coupling reactions .
  • The use of bromoacetyl bromide in ’s syntheses suggests that similar methods might apply to the target compound, albeit with adjustments for bulkier substituents.

Sulfone vs. Thiophene: The target’s sulfone group () contrasts with the thiophene in ’s N-(4-bromophenyl)-2-(2-thienyl)acetamide. Sulfones are more polar and rigid, which may improve solubility but reduce membrane permeability compared to thiophenes .

Pharmacological Potential: highlights that N-(4-bromophenyl)acetamide derivatives exhibit antimycobacterial activity, suggesting the target compound could be optimized for similar applications. The sulfone moiety may further modulate target selectivity or resistance profiles . Compound 32’s chiral center ([α]D = +61.1) underscores the importance of stereochemistry in bioactivity—a factor that should be explored for the target compound if synthesized enantioselectively .

Bond Length and Conformational Analysis :

  • reports bond length variations in N-(4-bromophenyl)acetamide derivatives (e.g., C1–C2: 1.501 Å vs. 1.53 Å in analogs). The target compound’s acetamide linkage may exhibit similar deviations, influencing its conformational stability and binding kinetics .

Q & A

Q. Table 1. Synthesis Optimization Parameters

StepKey ConditionsYield Impact FactorsReferences
AmidationEDCI/HOBt, DMF, pH 7–8Catalyst purity, temperature
Sulfone OxidationOxone®, 40°C, acetone/waterStirring rate, excess oxidizer
Final PurificationHPLC (C18 column, acetonitrile/water)Gradient elution profile

Which spectroscopic methods validate the structural integrity of this compound?

  • NMR Spectroscopy : 1H/13C NMR confirms substituent positions (e.g., tert-butyl at δ 1.3 ppm, bromophenoxy at δ 7.2–7.8 ppm) .
  • IR Spectroscopy : Peaks at 1650–1680 cm⁻¹ (C=O stretch) and 1120–1150 cm⁻¹ (S=O stretch) verify functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (expected: ~500 g/mol) and fragmentation patterns .

What in vitro assays are suitable for preliminary biological activity screening?

  • Enzyme Inhibition Assays : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase activity measured via malachite green assay) .
  • Receptor Binding Studies : Radioligand displacement assays (e.g., for GPCRs) with IC50 determination .
  • Cytotoxicity Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .

Advanced Research Questions

How can competing side reactions during sulfone moiety synthesis be mitigated?

  • Temperature Control : Maintain ≤40°C to prevent over-oxidation to sulfonic acids .
  • Solvent Selection : Use acetone/water (3:1) to enhance Oxone® solubility and reaction homogeneity .
  • Stoichiometry : Employ 2.2 equivalents of Oxone® to ensure complete oxidation while minimizing by-products .

How should discrepancies between in silico predictions and experimental bioactivity be resolved?

  • Purity Verification : Re-analyze compound purity via HPLC; impurities ≥5% can skew activity data .
  • Docking Model Validation : Cross-check computational models with crystallographic data of homologous targets .
  • Orthogonal Assays : Confirm activity using SPR (binding kinetics) and ITC (thermodynamic profiling) .

What strategies improve metabolic stability of the acetamide group in vivo?

  • Steric Shielding : Introduce bulky substituents (e.g., 4-tert-butylbenzyl) to hinder enzymatic hydrolysis .
  • Isotope Effects : Deuterate labile C-H bonds adjacent to the acetamide moiety .
  • Prodrug Design : Mask the acetamide as a stable ester, releasing the active form post-metabolism .

Which hyphenated techniques quantify this compound in biological matrices?

  • LC-MS/MS : Quantify plasma/tissue levels using a C18 column (2.1 × 50 mm) and MRM transitions (e.g., m/z 500 → 342) .
  • GC-MS : Derivatize non-volatile fragments with BSTFA for enhanced detection .

What biophysical methods elucidate binding kinetics with protein targets?

  • Surface Plasmon Resonance (SPR) : Measure association/dissociation rates (ka/kd) in real-time .
  • Isothermal Titration Calorimetry (ITC) : Determine binding stoichiometry and enthalpy changes .
  • Cryo-EM : Resolve compound-target complexes at near-atomic resolution for mechanistic insights .

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